molecular formula C15H22Cl2N2O B14795507 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14795507
M. Wt: 317.3 g/mol
InChI Key: CQRNGGXRIBEGNO-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an isopropyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as photochemical benzylic bromination have been employed to produce intermediates like 2,6-dichlorobenzyl bromide, which can then be further reacted to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzyl derivatives, nitroso compounds, and reduced amines, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl bromide

Uniqueness

Compared to these similar compounds, (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide possesses a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

CQRNGGXRIBEGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C(C)C)N

Origin of Product

United States

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